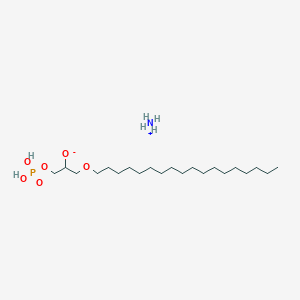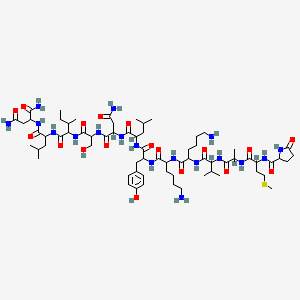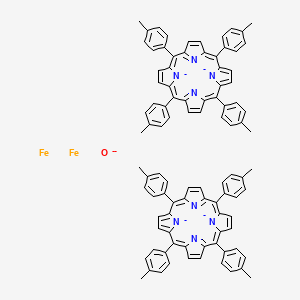
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is a coordination compound where cobalt is complexed with two 1,1,1-trifluoro-2,4-pentanedionate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of cobalt salts with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction can be represented as:
[ \text{Co}^{2+} + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(CF}_3\text{COCHCOCH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: These compounds are studied as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Materials Science: They are used in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine
Medicinal Chemistry: Research is ongoing to explore their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
Pigments and Dyes: Cobalt complexes are used in the production of pigments and dyes due to their vibrant colors.
Electronics: They are investigated for use in electronic devices such as sensors and transistors.
Wirkmechanismus
The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt, bis(acetylacetonato)-: Similar structure but with acetylacetonate ligands instead of 1,1,1-trifluoro-2,4-pentanedionate.
Cobalt, bis(benzoylacetonato)-: Similar structure but with benzoylacetonate ligands.
Uniqueness
The presence of trifluoromethyl groups in cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- imparts unique electronic properties, making it more electron-withdrawing compared to its analogs. This can influence its reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
Eigenschaften
Molekularformel |
C10H8CoF6O4 |
|---|---|
Molekulargewicht |
365.09 g/mol |
IUPAC-Name |
cobalt(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
JQFNYRWFHFWCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
